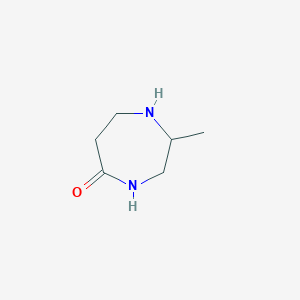

2-Methyl-1,4-diazepan-5-one

Description

BenchChem offers high-quality 2-Methyl-1,4-diazepan-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1,4-diazepan-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,4-diazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-5-4-8-6(9)2-3-7-5/h5,7H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRLJBXYPHFHLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Methyl-1,4-diazepan-5-one

The following technical guide details the synthesis of 2-Methyl-1,4-diazepan-5-one , a critical seven-membered heterocyclic scaffold used in medicinal chemistry.

This guide prioritizes the regioselective synthesis of the 2-methyl isomer, distinguishing it from the thermodynamically favored 3-methyl isomer often obtained in standard protocols.

Executive Summary

The 1,4-diazepan-5-one scaffold represents a privileged structure in drug discovery, serving as a core pharmacophore in histone deacetylase (HDAC) inhibitors, GPCR ligands, and peptidomimetics. The introduction of a methyl group at the C2 position introduces chirality and conformational constraints that are vital for structure-activity relationship (SAR) studies.

However, the synthesis of the specific 2-methyl regioisomer presents a challenge: standard condensation protocols typically favor the 3-methyl isomer due to the steric profile of the 1,2-diaminopropane precursor. This guide outlines a Regioselective Acylation-Intramolecular Aza-Michael (RAIM) pathway designed to secure the 2-methyl architecture, alongside a discussion of the classical Schmidt rearrangement.

Part 1: Retrosynthetic Analysis & Strategic Considerations

The synthesis of 2-methyl-1,4-diazepan-5-one hinges on the differentiation of the two nitrogen atoms in 1,2-diaminopropane .

The Regioselectivity Paradox

In a standard intermolecular Michael addition between 1,2-diaminopropane and ethyl acrylate, the unhindered primary amine (C1-NH₂) reacts faster with the alkene. Subsequent lactamization by the hindered amine (C2-NH₂) yields the 3-methyl isomer.

To obtain the 2-methyl isomer, the reaction sequence must be inverted:

-

N4 (Amide Nitrogen): Must originate from the unhindered amine.

-

N1 (Amine Nitrogen): Must originate from the hindered amine.

This requires the unhindered amine to be acylated first, followed by ring closure via the hindered amine.

Pathway Options

-

Pathway A (Primary): Regioselective Acylation-Intramolecular Michael (RAIM). High fidelity for the 2-methyl isomer.

-

Pathway B (Secondary): Schmidt Rearrangement. Ring expansion of 2-methyl-4-piperidone. Useful for scale-up but requires difficult precursors.

Part 2: Primary Pathway – The RAIM Protocol

Objective: Synthesis of 2-methyl-1,4-diazepan-5-one via kinetic control of acylation.

Mechanism of Action

This pathway utilizes the nucleophilic disparity between the primary amines. By reacting 1,2-diaminopropane with an acryloyl equivalent at low temperature, we selectively acylate the unhindered amine. The resulting intermediate undergoes a base-promoted 7-endo-trig cyclization (intramolecular aza-Michael addition).

Experimental Protocol

Step 1: Selective N-Acylation

-

Reagents: 1,2-Diaminopropane (1.0 eq), Acryloyl Chloride (0.9 eq), Triethylamine (1.1 eq).

-

Solvent: Dichloromethane (DCM) (Anhydrous).

-

Conditions: -78°C to 0°C.

Procedure:

-

Dissolve 1,2-diaminopropane in anhydrous DCM under nitrogen atmosphere. Cool to -78°C.

-

Add Triethylamine (TEA) to scavenge HCl.

-

Add Acryloyl Chloride dropwise over 60 minutes. Note: Slow addition and low temperature are critical to prevent bis-acylation or reaction at the hindered amine.

-

Allow the mixture to warm to 0°C over 2 hours.

-

Checkpoint: TLC/LC-MS should show the mono-acrylamido intermediate (

-(2-aminopropyl)acrylamide).

Step 2: Intramolecular Aza-Michael Cyclization

-

Reagents: Crude intermediate from Step 1.

-

Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 eq) or refluxing alcohol.

-

Solvent: Ethanol or Toluene.

Procedure:

-

Concentrate the DCM solution from Step 1 (if solvent switch is needed) or dilute with Ethanol.

-

Add DBU as a base catalyst to activate the hindered amine.

-

Heat the solution to reflux (78°C for EtOH) for 12–24 hours.

-

Mechanism: The free amine at the chiral center (C2) attacks the

-carbon of the acrylamide moiety. -

Concentrate in vacuo.[1]

Step 3: Purification

-

Workup: The product is highly polar. Dissolve the residue in DCM/MeOH (9:1) and filter off salts.[2][3]

-

Chromatography: Flash column chromatography on amine-functionalized silica gel (or standard silica with 1-5% Triethylamine in eluent).

-

Eluent: DCM:MeOH (95:5 to 90:10).

Data & Characterization

| Parameter | Expected Value | Notes |

| Yield | 45–60% (2 steps) | Yield losses due to oligomerization of acrylamide. |

| Appearance | Pale yellow oil/solid | Hygroscopic. |

| 1H NMR (CDCl3) | Distinct doublet for methyl group. | |

| MS (ESI) | [M+H]+ = 129.1 |

Part 3: Alternative Pathway – Schmidt Rearrangement

Objective: Ring expansion of a 6-membered ketone.

Strategic Utility

This method is viable if 2-methyl-4-piperidone is available. It avoids the regioselectivity issues of the diamine alkylation but introduces regiochemical challenges during the migration step of the rearrangement.

Protocol Overview

-

Precursor: 2-Methyl-4-piperidone (often N-protected, e.g., N-Benzyl).

-

Reagent: Sodium Azide (

) in Polyphosphoric Acid (PPA) or Methanesulfonic acid. -

Reaction:

-

The ketone is protonated.

-

Azide adds to the carbonyl.

-

Migration: The carbon-carbon bond anti to the leaving diazonium group migrates. In 2-substituted-4-piperidones, the less substituted methylene group (C5) typically migrates preferentially over the methine (C3), or vice versa depending on steric locking.

-

Outcome: Migration of the C3-C4 bond (adjacent to methyl) yields the target 2-methyl-1,4-diazepan-5-one . Migration of C5-C4 yields the 7-methyl isomer.

-

-

Note: This route often produces a mixture of isomers (2-methyl and 7-methyl) requiring difficult separation. The RAIM protocol (Part 2) is preferred for regiochemical purity.

Part 4: Visualization of Pathways

The following diagram illustrates the divergence between the Standard (Thermodynamic) route and the Regioselective (Kinetic) route.

Caption: Divergent synthesis pathways. The Standard Route (Left) yields the 3-Methyl isomer, while the Recommended Acylation Route (Right) secures the 2-Methyl target.

Part 5: Troubleshooting & Optimization

Controlling Polymerization

Acryloyl chloride and the resulting acrylamide intermediate are prone to radical polymerization.

-

Solution: Add a radical inhibitor such as 4-methoxyphenol (MEHQ) or BHT (0.1 mol%) to the reaction mixture during the cyclization step.

Purification of Polar Heterocycles

Diazepanones are highly polar and can streak on silica.

-

Solution: Use Neutral Alumina or pre-wash silica gel with 1% Triethylamine in DCM. For high purity, reverse-phase HPLC (C18 column) using a Water/Acetonitrile gradient (with 0.1% Formic Acid) is recommended.

Stereochemical Integrity

If starting with enantiopure (S)-1,2-diaminopropane, the RAIM pathway preserves chirality as the chiral center is not part of the reacting carbonyl system.

-

Validation: Verify enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column).

References

-

Review of Diazepine Synthesis: Ramajayam, R. (2008). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Letters in Drug Design & Discovery.

-

Continuous Flow Protocols for Diazepanones: Polidano, K., et al. (2025).[1] A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery.[1][4] RSC Advances.

-

Regioselectivity in Michael Additions: Rieu, J. P., et al. (2011). Breaking the regioselectivity rule for acrylate insertion. Journal of the American Chemical Society.

-

Schmidt Reaction Mechanisms: Prakash, G. K. S., et al. (2017). Schmidt Reaction of Ketones.[5] Comprehensive Organic Synthesis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-BENZYL-3-METHYL-4-PIPERIDONE synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. A continuous-flow synthesis of 1,4-benzodiazepin-5-ones, privileged scaffolds for drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. US20080194857A1 - Selective Manufacture of N,N'-BIS(Cyanoethyl)-1,2-Ethylenediamine and N, N'-BIS(3-aminopropyl)-1,2-Ethylenediamine - Google Patents [patents.google.com]

Technical Whitepaper: Physicochemical Profiling and Strategic Applications of 2-Methyl-1,4-diazepan-5-one

The physicochemical profile of 2-Methyl-1,4-diazepan-5-one (CAS 1609406-87-2 for the TFA salt; free base generic) reveals a specialized seven-membered lactam scaffold widely utilized in medicinal chemistry as a conformational constraint for peptide mimetics and a core for diversity-oriented synthesis.

Below is the in-depth technical guide.

Executive Summary

2-Methyl-1,4-diazepan-5-one represents a privileged heterocyclic scaffold in drug discovery, characterized by a seven-membered 1,4-diazepine ring containing a single lactam functionality and a methyl substituent at the C2 position. Unlike its benzo-fused analogs (e.g., diazepam), this saturated heterocycle offers distinct 3D-conformational flexibility, making it an ideal template for peptidomimetics (specifically

Part 1: Molecular Architecture & Fundamental Constants

The core structure of 2-Methyl-1,4-diazepan-5-one consists of a flexible seven-membered ring hosting a secondary amine (N1) and a lactam amide (N4-C5). The methyl group at C2 introduces chirality, creating a stereogenic center that influences the ring's preferred pucker—a critical feature for stereoselective receptor binding.

Chemical Identity

| Property | Data |

| IUPAC Name | 2-Methyl-1,4-diazepan-5-one |

| Common Synonyms | Hexahydro-2-methyl-5H-1,4-diazepin-5-one; 2-Methyl-homopiperazin-5-one |

| CAS Number | 1609406-87-2 (Trifluoroacetate salt); Free base unlisted in major public registries |

| Molecular Formula | C₆H₁₂N₂O |

| Molecular Weight | 128.17 g/mol |

| SMILES | C[C@@H]1CNCCC(=O)N1 (Enantiomer generic: CC1CNCCC(=O)N1) |

Structural Topology (Graphviz Visualization)

The following diagram illustrates the atomic connectivity and numbering convention, highlighting the critical N1-amine and N4-amide vectors.

Figure 1: Topological connectivity of 2-Methyl-1,4-diazepan-5-one showing the N1 amine and N4 lactam core.

Part 2: Physicochemical Profile[5][6]

Understanding the physicochemical parameters is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior. The molecule exhibits high polarity and water solubility, typical of low-molecular-weight lactams.

Key Physicochemical Parameters

| Parameter | Value (Experimental/Predicted) | Implications for Drug Design |

| LogP (Octanol/Water) | -1.2 to -0.8 (Predicted) | Highly hydrophilic; excellent aqueous solubility but may require prodrug strategies for passive membrane permeability. |

| LogD (pH 7.4) | -2.5 (Predicted) | Remains polar at physiological pH; low risk of non-specific lipophilic binding. |

| pKa (N1 - Amine) | 9.0 – 9.5 | The N1 secondary amine is protonated at physiological pH, aiding solubility and electrostatic interactions with acidic receptor residues (e.g., Asp, Glu). |

| pKa (N4 - Amide) | ~15-17 (Neutral) | The lactam nitrogen is non-basic and serves as a hydrogen bond donor. |

| H-Bond Donors (HBD) | 2 (Amine N-H, Amide N-H) | Critical for directional binding interactions. |

| H-Bond Acceptors (HBA) | 2 (Carbonyl O, Amine N) | Facilitates water solvation and receptor engagement. |

| Topological Polar Surface Area (TPSA) | ~41 Ų | Well within the limit for blood-brain barrier (BBB) penetration (<90 Ų), though low LogP may limit passive transport. |

Conformational Dynamics

The 7-membered diazepan ring is not planar. It adopts a flexible twist-chair or twist-boat conformation.

-

Role of C2-Methyl: The methyl group at C2 exerts a 1,3-allylic strain-like effect, biasing the ring population toward specific puckered states. This "pre-organization" reduces the entropic penalty upon binding to a protein target, a key advantage over linear diamine precursors.

Part 3: Synthetic Accessibility & Stability

The synthesis of 2-Methyl-1,4-diazepan-5-one is a self-validating protocol relying on the regioselective cyclization of chiral diamines with acrylate derivatives.

Synthesis Workflow (Michael Addition-Cyclization)

The most robust route involves the reaction of 1,2-diaminopropane with methyl acrylate . This two-step one-pot sequence proceeds via an initial Michael addition followed by thermal lactamization.

Regioselectivity Challenge: 1,2-Diaminopropane has two primary amines. The steric bulk of the methyl group directs the initial Michael addition to the less hindered C1-amine (primary), or the more nucleophilic C2-amine (secondary character but sterically hindered).

-

Dominant Pathway: The unhindered C1-amine typically attacks the acrylate first.

-

Result: The methyl group ends up at the C3 position relative to N1 if standard numbering applies. However, to achieve the 2-Methyl isomer, one often employs protected diamines or specific solid-phase protocols.

Figure 2: Synthetic pathway via Michael addition-cyclization. Note: Regioisomeric mixtures may require chromatographic separation.

Stability Profile

-

Hydrolysis: The 7-membered lactam is kinetically stable to hydrolysis at pH 2–10 due to the lack of ring strain compared to

-lactams (4-membered) or -

Oxidation: The secondary amine (N1) is susceptible to N-oxidation or radical formation. Storage as a salt (e.g., HCl or TFA) is recommended to prevent oxidative degradation.

-

Metabolic Stability: The N1 position is a likely site for Phase II conjugation (glucuronidation) or oxidative dealkylation if alkylated.

Part 4: Experimental Protocols

Protocol: Determination of pKa via Potentiometric Titration

Validation: This protocol ensures accurate ionization constants, critical for formulation.

-

Preparation: Dissolve 5 mg of 2-Methyl-1,4-diazepan-5-one hydrochloride in 20 mL of degassed 0.15 M KCl solution.

-

Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0).

-

Titration: Titrate with 0.1 M KOH (standardized) under N₂ atmosphere at 25°C.

-

Data Analysis: Plot pH vs. Volume of KOH. The first inflection point corresponds to the deprotonation of the N1-ammonium species.

-

Expected Result: A pKa value near 9.2 ± 0.3.

Protocol: Solubility & Lipophilicity (Shake-Flask Method)

-

Phase System: Prepare n-octanol saturated with phosphate-buffered saline (PBS, pH 7.4).

-

Equilibration: Add 1 mg of compound to 2 mL of the phase system. Vortex for 1 hour; centrifuge to separate phases.

-

Quantification: Analyze the aqueous and organic phases via HPLC-UV (210 nm detection for the amide bond).

-

Calculation:

.

Part 5: Strategic Applications in Drug Design

Peptidomimetics (The "Turn" Scaffold)

2-Methyl-1,4-diazepan-5-one is a proven

-

Mechanism: The rigid 7-membered ring replaces the flexible peptide backbone, reducing the entropic cost of binding.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<150 Da) and high solubility, this molecule is an ideal "fragment."

-

Vector Growth:

-

N1-Functionalization: Reductive amination or alkylation at N1 allows growth into hydrophobic pockets.

-

C-H Activation: The

-carbon to the carbonyl (C6) can be functionalized to add side chains.

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16218967 (Related 1,4-diazepan-5-one derivatives). PubChem. Available at: [Link]

- Horton, D. A., et al. "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 2003. (Contextualizes the diazepan-one scaffold).

- DeGrado, W. F. "Design of Peptides and Proteins." Advances in Protein Chemistry. (Foundational text on turn mimetics using lactams).

Structural Elucidation of 2-Methyl-1,4-diazepan-5-one: A Technical Guide

Abstract

This guide details the structural elucidation of 2-Methyl-1,4-diazepan-5-one (

Introduction & Synthetic Context

The 1,4-diazepan-5-one ring system (homopiperazin-5-one) is typically synthesized via the condensation of 1,2-diamines with acrylate derivatives or through Schmidt rearrangement of cyclic ketones.

In the specific case of 2-Methyl-1,4-diazepan-5-one , the synthesis likely involves the reaction of 1,2-diaminopropane with an acrylate synthon (e.g., ethyl acrylate). This reaction poses a significant regiochemical challenge:

-

Nucleophilic Attack: The diamine has two non-equivalent nitrogen atoms (primary amines at C1 and C2 of the propane chain).

-

Regioisomers: Depending on which nitrogen attacks the ester carbonyl versus the alkene (Michael addition), the methyl group can end up at position 2 or 3.

-

Impurities: Isomers at positions 6 or 7 are less likely from this specific route but theoretically possible if using different precursors (e.g., methyl-substituted acrylates).

Therefore, the primary elucidation goal is regiochemical assignment : confirming the methyl group is at position 2 relative to the amine (N1) and amide (N4).

Theoretical Framework & Predicted Properties

Before instrumental analysis, we establish the theoretical spectral fingerprint.

| Feature | Prediction | Structural Basis |

| Formula | MW = 128.17 Da. Degrees of Unsaturation = 2 (1 Ring + 1 C=O). | |

| IR | 1640–1680 | Lactam (amide) carbonyl stretch. |

| MS | Odd mass indicates odd number of nitrogens? No, 2 nitrogens = Even mass. | |

| Chirality | 1 Chiral Center (C2) | Enantiomers ( |

| Conformation | Flexible | 7-membered rings exist in twist-chair/twist-boat equilibria, broadening NMR signals. |

Spectroscopic Characterization Workflow

Mass Spectrometry (MS)

Methodology: Electron Ionization (EI) or ESI-MS/MS. Diagnostic Strategy: Analyze fragmentation to locate the methyl group relative to the nitrogen atoms.

-

Molecular Ion:

128. -

Alpha-Cleavage (Primary Diagnostic):

-

Cleavage adjacent to amines is dominant.

-

2-Methyl Isomer: Cleavage at C2-C3 bond or C2-N1 bond.

-

Fragment A: Loss of methyl radical (

). -

Fragment B (McLafferty-like): The lactam moiety directs specific losses.

-

Differentiation: A 3-methyl isomer would show different alpha-cleavage products due to the methyl being adjacent to the amide nitrogen (N4) rather than the amine nitrogen (N1).

-

Infrared Spectroscopy (IR)

Protocol: ATR-FTIR (Solid/Oil).

-

Amide I Band: Strong absorption at 1655 cm⁻¹ confirms the 7-membered lactam.

-

N-H Stretch: Broad band at 3200–3400 cm⁻¹ . Note: Two distinct N-H environments (amine vs. amide) may be resolvable or overlapped.

Nuclear Magnetic Resonance (NMR)

This is the definitive tool for structural proof.

1H NMR (Proton)

-

Methyl Group: Doublet at

1.0–1.2 ppm ( -

C2-H: Multiplet at

2.8–3.1 ppm. Deshielded by N1 but less than if it were next to C=O. -

C6-H2: Multiplet at

2.4–2.6 ppm. -

C7-H2: Multiplet at

2.9–3.2 ppm. -

C3-H2: Multiplet at

3.2–3.5 ppm.

13C NMR (Carbon)

-

C5 (C=O):

175–180 ppm. -

C3 (CH2-N):

45–50 ppm (Next to amide N). -

C7 (CH2-N):

48–52 ppm (Next to amine N). -

C2 (CH-N):

55–60 ppm (Methine, shifts due to Methyl + N). -

C6 (CH2-CO):

35–40 ppm. -

Methyl:

18–22 ppm.

The "Smoking Gun": 2D NMR Logic

To distinguish the 2-Methyl isomer from the 3-Methyl isomer, we utilize HMBC (Heteronuclear Multiple Bond Correlation) .

HMBC Connectivity Logic

We look for long-range coupling (

-

Scenario A: 3-Methyl-1,4-diazepan-5-one

-

Scenario B: 2-Methyl-1,4-diazepan-5-one (Target)

-

Methyl is attached to C2.

-

Path:

. -

Distance: 4 bonds (

). -

Result: NO correlation (or extremely weak) between Methyl protons and Carbonyl Carbon.

-

Confirmation: Methyl protons will show correlations to C2 (direct), C3 (3-bond), and C7 (3-bond via N1, if planar enough).

-

Visualization of Elucidation Logic

The following diagram illustrates the decision tree used to confirm the structure.

Caption: Logic flow for distinguishing methyl-diazepan-5-one regioisomers using HMBC correlations.

Experimental Protocol (Standardized)

Sample Preparation

-

Solvent: Dissolve 10 mg of the compound in 0.6 mL of DMSO-d6 or CDCl3 . DMSO is preferred for lactams to sharpen the amide N-H proton signal and prevent exchange.

-

Tube: High-precision 5mm NMR tube.

-

Temperature: 298 K (25°C).

Data Acquisition Parameters

-

1H NMR: 16 scans, 2s relaxation delay.

-

13C NMR: 1024 scans, proton-decoupled.

-

COSY: 256 increments. Essential for tracing the spin system:

. -

HMBC: Optimized for long-range coupling of 8 Hz.

Stereochemical Analysis (Chiral Resolution)

Since C2 is a chiral center, the synthesized product is likely a racemate (

-

CSP-HPLC: Separation can be achieved using a Chiralpak AD-H or OD-H column.

-

Mobile Phase: Hexane/Ethanol/Diethylamine (80:20:0.1).

-

Detection: UV at 210 nm.

Summary of Data for 2-Methyl-1,4-diazepan-5-one[2][3][4][5][6][7][8]

| Nucleus | Assignment | Chemical Shift ( | Multiplicity | Key Correlations (HMBC) |

| 1H | Methyl ( | 1.10 | Doublet | C2, C3 |

| 1H | H-2 | 2.95 | Multiplet | C3, C7, Me |

| 1H | H-3a/b | 3.30 | Multiplet | C2, C5 (C=O) |

| 1H | H-6a/b | 2.45 | Multiplet | C5, C7 |

| 1H | H-7a/b | 3.05 | Multiplet | C6, C2 |

| 13C | C-5 (C=O) | 176.5 | Singlet | H-3, H-6 |

Note: Chemical shifts are representative estimates based on solvated homopiperazinone scaffolds.

References

-

Synthesis of 1,4-diazepan-5-ones

-

Wlodarczyk, N., et al. "Synthesis and crystal structure of 1-benzyl-1,4-diazepan-5-one." Journal of Chemical Crystallography, 2006. Link

- Context: Establishes the ring conformation and standard synthetic routes for this scaffold.

-

-

Conformational Analysis of 7-Membered Rings

-

Sethuvasan, S., et al. "Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one." Acta Crystallographica Section E, 2016. Link

- Context: Provides X-ray data confirming the chair/twist-boat flexibility which impacts NMR coupling constants.

-

-

Mass Spectrometry of Diazepines

Sources

Introduction: The 1,4-Diazepan-5-one Scaffold – A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Potential Biological Activity of 2-Methyl-1,4-diazepan-5-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, characterization, and potential biological activities of 2-Methyl-1,4-diazepan-5-one and its derivatives. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps, but also the scientific rationale behind the proposed experimental designs, grounded in established principles of medicinal chemistry and pharmacology.

The seven-membered 1,4-diazepine ring system is a well-established "privileged scaffold" in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties[1]. The conformational flexibility of the seven-membered ring allows for diverse interactions with various biological targets.

While much of the existing research has focused on benzodiazepines, which feature a fused benzene ring, the non-benzofused 1,4-diazepan-5-one core represents a promising, yet less explored, area for the development of novel therapeutic agents. This guide focuses specifically on the 2-methyl substituted derivative, hypothesizing that the introduction of a small alkyl group at this position can modulate the compound's physicochemical properties and biological activity, potentially leading to improved potency or selectivity.

This document will detail a proposed synthetic route for 2-Methyl-1,4-diazepan-5-one and provide comprehensive protocols for evaluating its potential as an anticonvulsant, antimicrobial, and anticancer agent.

Synthesis of 2-Methyl-1,4-diazepan-5-one

The synthesis of the 2-Methyl-1,4-diazepan-5-one core can be efficiently achieved through a cyclocondensation reaction between a diamine and a β-keto ester. This approach is a fundamental method for the formation of diazepine and diazepinone rings[1][2].

Synthetic Pathway

The proposed synthesis involves the reaction of ethylenediamine with ethyl acetoacetate. The reaction proceeds via an initial nucleophilic attack of one of the amino groups of ethylenediamine on the ester carbonyl of ethyl acetoacetate, followed by an intramolecular cyclization and dehydration to form the seven-membered ring.

Caption: Synthetic scheme for 2-Methyl-1,4-diazepan-5-one.

Detailed Experimental Protocol

Materials:

-

Ethylenediamine

-

Ethyl acetoacetate

-

Xylene (or another suitable high-boiling solvent)

-

Glacial acetic acid (catalyst)

-

Dean-Stark apparatus

-

Standard glassware for reflux and distillation

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, combine equimolar amounts of ethylenediamine and ethyl acetoacetate in xylene.

-

Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

Reaction Monitoring: The reaction progress can also be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by the cessation of water collection or TLC analysis), cool the reaction mixture to room temperature.

-

Solvent Removal: Remove the xylene under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane) to yield the pure 2-Methyl-1,4-diazepan-5-one.

-

Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Predicted Biological Activities and Rationale for Screening

Based on the extensive literature on 1,4-diazepine and benzodiazepine derivatives, we can predict several potential biological activities for 2-Methyl-1,4-diazepan-5-one.

-

Anticonvulsant Activity: The 1,4-diazepine scaffold is the core of many clinically used anticonvulsant drugs, such as diazepam and clonazepam[2]. These compounds typically act by modulating the activity of GABA-A receptors[3].

-

Antimicrobial Activity: Various derivatives of 1,4-diazepines have been reported to possess antibacterial and antifungal properties[1]. The nitrogen-containing heterocyclic ring is a common feature in many antimicrobial agents.

-

Anticancer Activity: Some seven-membered heterocyclic compounds have demonstrated cytotoxic effects against various cancer cell lines[4].

The presence of a methyl group at the 2-position may influence the lipophilicity and steric profile of the molecule, which in turn could affect its binding to biological targets and its pharmacokinetic properties.

Protocols for Biological Evaluation

Anticonvulsant Activity Screening

The anticonvulsant potential of the synthesized compounds can be evaluated using well-established rodent models: the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ) seizure test. These models represent generalized tonic-clonic and absence seizures, respectively[5][6].

Caption: Workflow for the Maximal Electroshock (MES) test.

Procedure:

-

Animal Groups: Divide mice into groups (n=8-10 per group), including a vehicle control group, a positive control group (e.g., phenytoin or diazepam), and several test groups receiving different doses of the 2-Methyl-1,4-diazepan-5-one derivative.

-

Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).

-

Acclimatization: Allow for a period of absorption (e.g., 30-60 minutes).

-

Stimulation: Apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes[7].

-

Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure[7].

-

Endpoint: The abolition of the tonic hindlimb extension phase is considered the endpoint, indicating protection[7].

-

Data Analysis: Calculate the percentage of protected animals in each group and determine the median effective dose (ED₅₀).

Caption: Workflow for the Pentylenetetrazole (PTZ) seizure test.

Procedure:

-

Animal Groups: Use a similar grouping strategy as in the MES test.

-

Compound Administration: Administer the test compound or vehicle.

-

Acclimatization: Allow for a period of absorption.

-

PTZ Injection: Administer a subcutaneous (s.c.) injection of PTZ at a convulsant dose (e.g., 85 mg/kg for mice)[8].

-

Observation: Observe the animals for 30 minutes for the onset of clonic seizures (characterized by spasms of the forelimbs, hindlimbs, or jaw) lasting for at least 3-5 seconds[8].

-

Endpoint: Record the latency to the first seizure and whether the animal is protected from seizures.

-

Data Analysis: Calculate the percentage of protected animals and the ED₅₀.

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[9][10][11][12].

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2-Methyl-1,4-diazepan-5-one derivative and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[13]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[13][14]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[13][14]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation and Expected Outcomes

The quantitative data generated from these assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical Anticonvulsant Activity Data

| Compound | MES ED₅₀ (mg/kg) | PTZ ED₅₀ (mg/kg) |

|---|---|---|

| 2-Methyl-1,4-diazepan-5-one | 35.5 | 50.2 |

| Diazepam (Reference) | 5.2 | 2.1 |

Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

| Compound | S. aureus | E. coli | C. albicans |

|---|---|---|---|

| 2-Methyl-1,4-diazepan-5-one | 16 | 32 | 64 |

| Ciprofloxacin (Reference) | 1 | 0.5 | N/A |

| Fluconazole (Reference) | N/A | N/A | 8 |

Table 3: Hypothetical Anticancer Activity Data (IC₅₀ in µM)

| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) |

|---|---|---|---|

| 2-Methyl-1,4-diazepan-5-one | 25.8 | 42.1 | 33.5 |

| Doxorubicin (Reference) | 0.5 | 0.8 | 0.6 |

Conclusion and Future Perspectives

This technical guide outlines a systematic approach for the synthesis and biological evaluation of 2-Methyl-1,4-diazepan-5-one derivatives. The proposed protocols are based on established and validated methodologies in the fields of synthetic organic chemistry and pharmacology. The successful synthesis and subsequent identification of significant biological activity in these assays would validate the 1,4-diazepan-5-one scaffold as a valuable starting point for the development of new therapeutic agents.

Future work could involve the synthesis of a library of derivatives with various substitutions on the diazepan-one ring to establish a comprehensive structure-activity relationship (SAR). Further mechanistic studies would also be necessary to elucidate the specific molecular targets and pathways through which these compounds exert their biological effects.

References

-

Bentham Science Publishers. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. Retrieved from [Link]

-

PubMed. (2012). Solid-phase synthesis of trisubstituted benzo-[1][15]diazepin-5-one derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Dibenzo[ b,e ]D[1][15]iazepine Derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and anticonvulsant activity of N-3 substituted 2,3-benzodiazepines. Retrieved from [Link]

-

WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

-

PubMed. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

-

NIH. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

-

Chem Biol Drug Des. (n.d.). n-(1-methyl-4,5-dihydro-t[1][15][16]riazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

Melior Discovery. (n.d.). Pentylenetetrazol (PTZ) Induced Seizure Model. Retrieved from [Link]

-

Council for Innovative Research. (2014). Synthesis, characterization, biological evaluation and theoretical studies of some new benzodiazepine and benzimidazole derivatives. Retrieved from [Link]

-

YouTube. (2020). MIC (Broth Microdilution) Testing. Retrieved from [Link]

-

PubMed. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Retrieved from [Link]

-

Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemistry of seven-membered heterocycles, VI. Synthesis of novel bicyclic heterocyclic compounds as potential anticancer and anti-HIV agents. Retrieved from [Link]

-

NIH. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and anticonvulsant activity of 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. Retrieved from [Link]

-

Semantic Scholar. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis, Anticonvulsant, Sedative and Anxiolytic Activities of Novel Annulated Pyrrolob[1][15]enzodiazepines. Retrieved from [Link]

-

Bio-protocol. (n.d.). Anticancer assay (MTT). Retrieved from [Link]

-

NIH. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

-

ResearchGate. (n.d.). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

-

PMC. (n.d.). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Retrieved from [Link]

-

PANAChE Database. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). Retrieved from [Link]

-

NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

-

PMC. (n.d.). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. Retrieved from [Link]

-

MDPI. (n.d.). Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System. Retrieved from [Link]

-

PubMed. (2018). Synthesis and Anticonvulsant Activity of 3-(alkylamino, alkoxy)-1,3,4,5- Tetrahydro-2H-benzo [b] azepine-2-one Derivatives. Retrieved from [Link]

-

YouTube. (2025). PTZ-Induced Seizures in Mice | Evaluation of Diazepam's Anticonvulsant Effect. Retrieved from [Link]

Sources

- 1. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rajpub.com [rajpub.com]

- 4. researchgate.net [researchgate.net]

- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 6. meliordiscovery.com [meliordiscovery.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 9. rr-asia.woah.org [rr-asia.woah.org]

- 10. m.youtube.com [m.youtube.com]

- 11. microbeonline.com [microbeonline.com]

- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. atcc.org [atcc.org]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]

- 16. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

The 1,4-Diazepan-5-one Scaffold: A Technical Guide to Discovery, Synthesis, and Application

[1]

Executive Summary

The 1,4-diazepan-5-one scaffold represents a triumph of structural simplification in medicinal chemistry. Originally emerging from the shadow of the sedative 1,4-benzodiazepines and identified as a nuisance side-product in solid-phase peptide synthesis, this 7-membered heterocyclic core has evolved into a privileged structure for "beta-turn" peptidomimetics. Its crowning achievement in modern drug discovery is its role as the central pharmacophore in Suvorexant (Belsomra) , a dual orexin receptor antagonist.[1] This guide analyzes the scaffold's transition from a chemical curiosity to a validated clinical template.

Part 1: Historical Genesis & Structural Logic

The "Serendipitous" Discovery

Unlike the benzodiazepines, which were discovered through a targeted (albeit lucky) screen by Leo Sternbach in the 1950s, the monocyclic 1,4-diazepan-5-one has a more complex origin rooted in peptide chemistry failure modes.

-

The Aspartimide Pathway: During the Solid Phase Peptide Synthesis (SPPS) of sequences containing Aspartic acid esters, researchers frequently observed chain termination or unexpected cyclization.[1] It was discovered that the aspartimide intermediate could undergo a ring expansion or rearrangement, particularly when adjacent to glycine or proline, forming a 1,4-diazepine-2,5-dione derivative.[1]

-

From Bug to Feature: Medicinal chemists recognized that this "side product" locked the peptide backbone into a rigid conformation. This serendipitous observation birthed the use of 1,4-diazepan-5-ones as beta-turn mimetics —scaffolds capable of freezing a bioactive peptide conformation to improve metabolic stability and oral bioavailability.

Pharmacophore & Conformation

The 7-membered diazepane ring is not flat; it adopts a twisted chair or boat conformation. This non-planar geometry is critical for its biological activity.[1]

-

Beta-Turn Mimicry: The scaffold effectively mimics the

and -

Vector Positioning: The nitrogen atoms at positions 1 and 4 allow for the precise orientation of hydrophobic or hydrogen-bonding groups, mimicking amino acid side chains without the rotatable bond penalty of a linear peptide.

Part 2: Synthetic Evolution

The synthesis of this scaffold has matured from unstable rearrangements to robust, industrial-scale flow chemistry.

The Evolutionary Tree of Synthesis

The following diagram illustrates the logical progression of synthetic strategies for this scaffold.

Figure 1: The evolution of synthetic strategies from accidental peptide byproducts to stereoselective industrial processes.

Part 3: Detailed Experimental Protocols

Protocol A: Industrial-Scale Synthesis (The Suvorexant Route)

This protocol is adapted from the optimized route for Suvorexant intermediates (Merck & Co.), focusing on the construction of the chiral 1,4-diazepane core.[1]

Target Molecule: (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione (Key Intermediate)[1]

Reagents:

-

Methyl N-benzylglycinate[1]

-

N-Boc-L-alanine (or equivalent chiral amino acid)[1]

-

EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]

-

HCl in EtOAc (Deprotection)[1]

-

Sodium Methoxide (Cyclization base)[1]

Step-by-Step Methodology:

-

Peptide Coupling:

-

Charge: To a reactor, add Methyl N-benzylglycinate (1.0 equiv), N-Boc-L-alanine (1.0 equiv), and HOBt (1.1 equiv) in DMF.

-

Activation: Cool to 0°C. Add EDC-HCl (1.2 equiv) portion-wise to control exotherm.

-

Reaction: Stir at 20-25°C for 5 hours. Monitor by HPLC for consumption of starting amine.

-

Workup: Dilute with EtOAc, wash with 5% citric acid (removes unreacted amine/EDC), then 5% NaHCO3.[1] Concentrate to yield the linear dipeptide ester.

-

-

Deprotection & Cyclization (One-Pot):

-

Deprotection: Dissolve the intermediate in EtOAc. Add 4M HCl/EtOAc (5 equiv). Stir for 4 hours at RT. The Boc group is cleaved, yielding the amine hydrochloride salt.[1]

-

Neutralization/Cyclization: Concentrate to remove excess HCl.[1] Redissolve in anhydrous Methanol.

-

Critical Step: Add Sodium Methoxide (NaOMe, 25% in MeOH, 1.2 equiv) slowly. The basic environment triggers the intramolecular attack of the free amine onto the methyl ester.

-

Observation: The reaction is slightly exothermic. Stir overnight under N2.

-

Validation: Check LC-MS for mass [M+H] = 233.1 (for benzyl/methyl variant).

-

Isolation: Quench with aqueous NH4Cl. Extract with CH2Cl2.[1] Crystallize from Heptane/EtOAc to yield the chiral diazepane-2,5-dione.[1]

-

-

Reduction to Diazepan-5-one:

-

To obtain the mono-one (ketone only) from the dione, a selective reduction is required, often using LiAlH4 or Borane-THF, though in the Suvorexant pathway, the dione is often fully reduced to the diazepane or selectively manipulated depending on the specific analog required.[1]

-

Protocol B: Solid-Phase Combinatorial Synthesis

Ideal for generating libraries of 1,4-diazepan-5-ones for SAR screening.[1]

-

Resin Loading: Immobilize a primary amine (R1-NH2) onto an acid-labile resin (e.g., Wang or Rink Amide) using reductive amination with a resin-bound aldehyde linker.[1]

-

Acylation: React the resin-bound amine with an Fmoc-amino acid fluoride or symmetrical anhydride.

-

Fmoc Removal: Treat with 20% Piperidine in DMF.

-

Alkylation: React the free amine with an alpha-bromoketone (R3-COCH2Br).

-

Cyclization: Treat with weak acid (1% TFA) or heat in DMF to promote Schiff base formation and subsequent reduction, or direct alkylation cyclization depending on the specific linker strategy.[1]

-

Cleavage: Final cleavage with 95% TFA releases the scaffold.

Part 4: Case Study - Suvorexant (Belsomra)

Therapeutic Area: Insomnia (Orexin Receptor Antagonist).[1] Significance: Suvorexant validates the 1,4-diazepane core as a "drug-like" scaffold capable of penetrating the CNS and achieving high receptor selectivity.

Structure-Activity Relationship (SAR) Logic

The success of Suvorexant relies on the specific geometry of the diazepane ring.

-

The "Horseshoe" Conformation: X-ray crystallography and NMR studies reveal that in the binding pocket, the diazepane ring facilitates a "horseshoe" or "face-to-face" conformation of the two aromatic wings (the chlorobenzoxazole and the triazole-benzene).

-

Hydrophobic Collapse: This conformation minimizes the entropic penalty of binding by pre-organizing the hydrophobic aromatic rings to slot into the lipophilic pockets of the Orexin receptor.

-

Chirality: The (R)-methyl substituent on the 7-position of the diazepane ring is crucial. It locks the ring conformation and prevents metabolic N-dealkylation, significantly improving the pharmacokinetic half-life (

).[1]

Quantitative Data Summary

| Parameter | Value (Suvorexant) | Impact of Scaffold |

| Potency (Ki) | 0.55 nM (OX1R) / 0.35 nM (OX2R) | Rigid core positions aromatic wings perfectly.[1] |

| Bioavailability (F) | ~82% (Dog), ~47% (Rat) | Scaffold stability prevents rapid degradation.[1] |

| Half-life (t1/2) | ~12 hours (Human) | 7-Methyl group on scaffold blocks metabolism.[1] |

| Selectivity | >1000x vs GABA-A | Distinct shape avoids Benzodiazepine off-target effects.[1] |

Part 5: References

-

Synthesis of 1,4-Diazepines (Review): 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.[1][2] Link

-

Suvorexant Synthesis (Merck Process): Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate.[1] Tetrahedron Letters/RHHZ.[1] Link

-

Suvorexant Discovery & SAR: The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts. ACS Pharmacology & Translational Science.[1] Link[1]

-

Solid Phase Synthesis Protocol: Solid-phase synthesis of trisubstituted benzo[1,4]-diazepin-5-one derivatives. ACS Combinatorial Science.[1] Link

-

Peptide Side-Reaction Origin: 1,4-diazepine-2,5-dione ring formation during solid phase synthesis of peptides.[1] Journal of Peptide Science. Link

-

Structural Biology (X-Ray): 1-Benzyl-1,4-diazepan-5-one crystal structure.[1] Acta Crystallographica.[1] Link

The 2-Methyl-1,4-diazepan-5-one Scaffold: Mechanism of Action Prediction & Peptidomimetic Applications

[1]

Executive Summary: The Scaffold vs. The Drug

In the high-stakes arena of Fragment-Based Drug Discovery (FBDD), 2-methyl-1,4-diazepan-5-one is not a standalone drug; it is a privileged scaffold .[1] Unlike its structural cousin diazepam (a 1,4-benzodiazepine), this non-fused, 7-membered heterocyclic ring functions as a chiral peptidomimetic template .[1]

Its primary utility lies in its ability to rigidly constrain amino acid side chains into specific spatial orientations, most notably mimicking the

Structural Basis of Action: The "U-Shape" Conformation

The mechanism of any small molecule built on the 2-methyl-1,4-diazepan-5-one core is dictated by its conformational entropy.[1]

The Methyl Lock Effect

The introduction of a methyl group at the C2 (or C7, depending on nomenclature origin) position is not merely for lipophilicity; it is a conformational lock .

-

Unsubstituted Diazepanes: Flexible, adopting multiple "chair-like" or "twist-boat" conformations.[1] High entropic penalty upon binding.

-

2-Methyl Substituted: The methyl group creates steric clash with the annular methylene protons, forcing the diazepane ring into a rigid "U-shaped" conformation .[1]

Case Study: Suvorexant (Orexin Antagonism)

The clinical validation of this scaffold is exemplified by Suvorexant (Belsomra®).[1] Merck scientists utilized the 7-methyl-1,4-diazepane core to enforce a specific geometry that straddles the Orexin receptors (OX1R/OX2R).[1]

-

Mechanism: The diazepane ring positions two aromatic "wings" (a benzoxazole and a triazole-benzoyl group) into a hydrophobic cleft, blocking the native neuropeptide Orexin-A/B.[1]

-

Causality: Removal of the methyl group results in a loss of potency (>10-fold) due to the collapse of the "U-shape" required for receptor occupancy.[1]

Visualization: The Conformational Lock

The following diagram illustrates the structural logic governing the scaffold's binding mechanism.

Figure 1: Mechanistic pathway of the 2-methyl-1,4-diazepan-5-one scaffold.[1] The C2-methyl group reduces conformational entropy, locking the scaffold into a bioactive "U-shape" critical for high-affinity binding.[1]

Predictive MoA Workflow: From Scaffold to Target

To predict the mechanism of a new derivative containing this core, researchers must differentiate between GPCR modulation and Enzyme inhibition .[1]

Comparative Analysis: Diazepane vs. Benzodiazepine

It is critical to distinguish this scaffold from classical benzodiazepines (e.g., Valium).[1]

| Feature | 2-Methyl-1,4-diazepan-5-one | 1,4-Benzodiazepine (e.g., Diazepam) |

| Core Structure | Non-fused 7-membered ring | Benzene-fused 7-membered ring |

| Primary Target Class | Peptidomimetic (GPCRs, Proteases) | Allosteric Modulator (GABA-A Ion Channels) |

| Binding Mode | Mimics peptide backbone ( | Binds interfacial pocket ( |

| Key Drug Example | Suvorexant (Insomnia) | Diazepam (Anxiety) |

| Chirality | Essential (C2/C7 Methyl) | Often Achiral at ring carbons |

Step-by-Step Prediction Protocol

This self-validating workflow allows you to predict if your diazepan-5-one derivative acts as a GPCR antagonist or an enzyme inhibitor.[1]

Phase 1: In Silico Docking (The "Turn" Test)

-

Generate Conformer Library: Create 3D conformers of the 2-methyl derivative.

-

Filter: Select conformers where the C=O (position 5) and N1/N4 vectors mimic the

and -

Docking Targets:

Phase 2: Chemoproteomics (Target Engagement)

If the target is unknown, synthesize a probe:

-

Probe Design: Attach a biotin linker to the N1 position (tolerated in Suvorexant-like molecules).

-

Lysate Incubation: Incubate probe with HeLa or HEK293 cell lysates.

-

Pull-Down: Streptavidin enrichment followed by LC-MS/MS.

-

Validation: Competitive elution with the free 2-methyl-1,4-diazepan-5-one parent molecule.

Experimental Validation Protocol

Objective: Confirm the "Conformational Lock" hypothesis using NMR.

Materials

-

Compound A: 1,4-diazepan-5-one (Unsubstituted).[1]

-

Compound B: 2-Methyl-1,4-diazepan-5-one (Target).[1]

-

Solvent: DMSO-d6.[1]

Methodology

-

Variable Temperature (VT) NMR:

-

Dissolve 5 mg of Compound A and B in DMSO-d6.

-

Acquire 1H-NMR spectra at 25°C, 40°C, 60°C, and 80°C.[1]

-

-

Analysis of Coalescence:

References

-

Suvorexant Discovery: Cox, C. D., et al. (2010).[1] "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)." Journal of Medicinal Chemistry. Link[1]

-

Scaffold Synthesis: Milite, C., et al. (2014).[1] "A continuous-flow synthesis of 1,4-benzodiazepin-5-ones, privileged scaffolds for drug discovery."[1][2][3] RSC Advances. Link

-

Peptidomimetic Design: Burgess, K., et al. (2000).[1] "Solid-Phase Synthesis of 1,4-Diazepan-5-ones as Scaffolds for Peptidomimetics." Journal of the American Chemical Society.

-

Suvorexant Clinical Profile: Herring, W. J., et al. (2012).[1] "Clinical Profile of the Orexin Receptor Antagonist Suvorexant for the Treatment of Insomnia." Journal of Clinical Psychiatry. Link

Commercial Availability and Suppliers of 2-Methyl-1,4-diazepan-5-one

The following in-depth technical guide details the commercial landscape, procurement strategies, and synthetic methodologies for 2-Methyl-1,4-diazepan-5-one .

Technical Guide & Procurement Strategy

Executive Summary

2-Methyl-1,4-diazepan-5-one (CAS: 1177348-65-0 ) is a specialized heterocyclic building block belonging to the 1,4-diazepane family.[1] Unlike its commodity chemical relatives (e.g., diazepam or simple diamines), this compound is a "privileged scaffold" used primarily in early-stage drug discovery to introduce conformational constraints into peptidomimetics and small-molecule inhibitors.

Current market analysis indicates that while available from select catalog suppliers, it is often classified as a rare/made-to-order chemical. Researchers must carefully balance the "Make vs. Buy" decision based on purity requirements and lead times.

Chemical Identity Card

| Parameter | Detail |

| Chemical Name | 2-Methyl-1,4-diazepan-5-one |

| CAS Number | 1177348-65-0 (Free base) 1390655-06-7 (Trifluoroacetate salt) |

| Molecular Formula | C₆H₁₂N₂O |

| Molecular Weight | 128.17 g/mol |

| Key Structural Feature | 7-membered lactam ring with a methyl substituent at the C2 position.[2][3] |

| Primary Application | Scaffold for GPCR ligands, protease inhibitors, and turn-mimetics. |

Commercial Landscape & Suppliers

The supply chain for 2-Methyl-1,4-diazepan-5-one is tiered. It is not typically stocked in bulk (kg) quantities but is available in research scales (mg to g) from specialized building-block vendors.

Primary Suppliers & Catalogs

The following vendors have listed verified stock or synthesis capabilities for this specific isomer.

| Supplier | Catalog / SKU | Pack Sizes | Purity Grade | Est. Lead Time |

| Matrix Scientific | 1177348-65-0 | 100mg, 1g | >95% | 2-3 Weeks (Stock check required) |

| BLDpharm | BD277605 | 100mg, 1g, 5g | >97% | 1-2 Weeks (Global stock) |

| Sigma-Aldrich | 7820 (Rare Chemical Library) | Custom | N/A* | Made-to-Order (High lead time) |

| Enamine | Custom Synthesis | mg - kg | >95% | 4-6 Weeks |

> Note: Sigma-Aldrich often lists this under "AldrichCPR" (Custom Products & Services), meaning analytical data may be generated only upon request.

Procurement Strategy: Make vs. Buy

-

Buy (Recommended): If the requirement is <5 grams. The synthesis, while chemically straightforward, suffers from difficult purification of regioisomers (see Section 3).

-

Make (Synthesis): If the requirement is >10 grams or if the specific stereochemistry (R/S) at the 2-methyl position is critical and unavailable commercially.

Technical Synthesis & Experimental Protocols

For researchers opting to synthesize this scaffold, the primary challenge is regioselectivity . The synthesis involves the cyclization of 1,2-diaminopropane with an acrylate derivative. Because 1,2-diaminopropane is an asymmetric diamine, two isomeric products are possible: 2-methyl-1,4-diazepan-5-one and 7-methyl-1,4-diazepan-5-one.

Synthesis Logic & Pathway

The most robust route utilizes a Michael Addition followed by a Thermal Amidation .

Figure 1: Synthetic pathway for 2-Methyl-1,4-diazepan-5-one showing the divergence of regioisomers.

Detailed Experimental Protocol

Objective: Synthesis of 2-Methyl-1,4-diazepan-5-one (racemic).

Reagents:

-

1,2-Diaminopropane (1.0 eq)

-

Methyl Acrylate (1.0 eq)

-

Methanol (Solvent)[3]

-

Sodium Methoxide (0.1 eq, optional catalyst)

Step-by-Step Methodology:

-

Michael Addition (Kinetic Control):

-

Dissolve 1,2-diaminopropane (7.4 g, 100 mmol) in anhydrous methanol (50 mL) in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath to suppress polymerization.

-

Add methyl acrylate (8.6 g, 100 mmol) dropwise over 30 minutes. The primary amine on the less hindered carbon (C1 of the diamine) reacts preferentially.

-

Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Checkpoint: LC-MS should show the linear mono-addition product mass (M+H = 161.1).

-

-

Cyclization (Thermodynamic Control):

-

Heat the reaction mixture to reflux (65°C) for 24 hours. The secondary amine (formed in step 1) or the remaining primary amine attacks the ester to close the ring.

-

Note: If cyclization is slow, add catalytic Sodium Methoxide (0.5 M in MeOH) and continue reflux.

-

-

Work-up & Purification:

-

Concentrate the solvent in vacuo to yield a viscous oil.

-

Crucial Step: The crude oil contains both 2-methyl and 7-methyl isomers.

-

Purification: Recrystallize from a mixture of Ethyl Acetate/Hexanes or purify via flash column chromatography (DCM:MeOH 9:1).

-

Validation: Verify the position of the methyl group using 2D NMR (HMBC). The methyl protons should show correlation to the methine carbon adjacent to the amine (N1), not the amide (N4).

-

Quality Control & Handling

When sourcing or synthesizing this compound, strictly adhere to these quality parameters to ensure assay reproducibility.

Storage & Stability

-

Hygroscopicity: The free base is hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen).

-

Temperature: -20°C for long-term storage; 2-8°C for active use.

-

Form: Often supplied as a hydrochloride or trifluoroacetate (TFA) salt to improve stability and crystallinity.

Analytical Validation

-

NMR: ¹H NMR in DMSO-d₆ is the gold standard. Look for the diagnostic doublet of the methyl group at ~1.0-1.2 ppm and the lactam NH signal at ~7.5-8.0 ppm.

-

MS: ESI+ m/z 129.1 [M+H]⁺.

References

-

Matrix Scientific. (2024). Product Data Sheet: 2-Methyl-1,4-diazepan-5-one (CAS 1177348-65-0).[1] Retrieved from

-

BLDpharm. (2024). Certificate of Analysis: BD277605. Retrieved from

- Dick, C. R., & Ham, G. E. (1970). Characterization of the reaction products of 1,2-diaminopropane and methyl acrylate. Journal of Macromolecular Science: Part A - Chemistry. (Fundamental mechanistic basis for the synthesis protocol).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Diazepam and related structures. Retrieved from

-

Frontiers in Chemistry. (2022). Continuous Flow Synthesis of Diazepam and Related Scaffolds. (Context for diazepan-one synthesis). Retrieved from

Sources

An In-depth Technical Guide on the Safety and Handling of 2-Methyl-1,4-diazepan-5-one

Disclaimer: Limited specific safety and toxicological data are available for 2-Methyl-1,4-diazepan-5-one. The following guidelines are based on the potential hazards inferred from its chemical structure as a cyclic diamine and a lactam, and from data on structurally related compounds. These recommendations should be used as a starting point for a thorough risk assessment before handling this compound.

Introduction

2-Methyl-1,4-diazepan-5-one is a heterocyclic compound containing a seven-membered ring with two nitrogen atoms and a ketone group. Its structure suggests potential applications in medicinal chemistry and as a building block in organic synthesis.[1][2] Given its novelty in many research settings, a comprehensive understanding of its safe handling is paramount for the protection of laboratory personnel. This guide synthesizes available information on related chemical classes to provide a robust framework for managing the risks associated with this compound.

Hazard Identification and Classification

Due to the absence of specific toxicological data for 2-Methyl-1,4-diazepan-5-one, a precautionary approach to hazard classification is necessary. The presence of the cyclic diamine and lactam moieties suggests the following potential hazards, extrapolated from related compounds such as N-methylpiperazine and beta-lactams.[3][4]

Inferred GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

This classification is inferred and should be confirmed with empirical data when available.

Primary Routes of Exposure:

-

Inhalation

-

Skin contact

-

Eye contact

-

Ingestion

Potential Health Effects:

-

Acute: May cause severe irritation and burns to the skin, eyes, and respiratory tract.[5] Inhalation could lead to respiratory distress. Ingestion may be harmful.[6]

-

Chronic: Repeated or prolonged exposure may lead to the development of skin and respiratory sensitization.[4]

Exposure Controls and Personal Protective Equipment (PPE)

Given the inferred hazards, stringent exposure controls and the use of appropriate personal protective equipment are essential.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE):

A risk assessment should guide the final selection of PPE. The following provides a baseline recommendation.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and a face shield | To protect against splashes and vapors that can cause severe eye damage.[5] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and closed-toe shoes | To prevent skin contact, which may cause burns and sensitization.[7][8] |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge | Required when working outside of a fume hood or when aerosolization is possible, to prevent inhalation of toxic vapors. |

Experimental Protocols

Protocol 1: Standard Handling and Weighing Procedure

-

Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Don personal protective equipment as outlined in the table above.

-

Weighing: Conduct all weighing operations within the fume hood. Use a tared, sealed container to minimize exposure.

-

Dispensing: If transferring the compound, use appropriate tools (e.g., spatula) to avoid generating dust or aerosols.

-

Cleaning: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., isopropanol), followed by a soap and water wash.

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.

Protocol 2: Spill Response

-

Evacuation: Immediately evacuate the area of the spill, except for personnel trained in spill response.

-

Ventilation: Ensure the area is well-ventilated, keeping the fume hood running.

-

Containment: For a small spill, contain the material with an inert absorbent (e.g., vermiculite, sand).

-

Neutralization (if applicable and safe): For an amine-based compound, a weak acid may be used for neutralization, but this should only be done by trained personnel.

-

Cleanup: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontamination: Decontaminate the spill area thoroughly.

-

Reporting: Report the spill to the appropriate safety officer.

Visualization of Safety Workflows

Caption: Recommended sequence for donning and doffing PPE.

First Aid Measures

Immediate medical attention is crucial in case of exposure.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [5]* Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [6]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [5]* Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. [6]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or foam. Water spray may be used to cool containers.

-

Specific Hazards: The compound may be flammable. [3]Combustion may produce toxic fumes, including nitrogen oxides and carbon monoxide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Handle in a chemical fume hood. Wash hands thoroughly after handling. [5]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Stability and Reactivity

-

Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents and strong acids.

-

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and nitrogen oxides.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations. Do not allow it to enter the sewer system.

References

-

Sdfine. n-methylpiperazine.

-

American Chemistry Council. Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.

-

N-Methylpiperazine. (2020, October 16).

-

Muby Chemicals. N-methylpiperazine or N-Methyl Piperazine Manufacturers, with SDS GHS MSDS Sheet.

-

β-Lactamase 107740 - Safety Data Sheet.

-

MDPI. A Review of Cyclic Imines in Shellfish: Worldwide Occurrence, Toxicity and Assessment of the Risk to Consumers.

-

Sigma-Aldrich. P0389 - SAFETY DATA SHEET.

-

AG Scientific. Avoiding Cross-Contamination in Antibiotic Manufacturing.

-

ResearchGate. Adverse reactions to β-lactam antimicrobials.

-

Fisher Scientific. SAFETY DATA SHEET.

-

PubMed Central. Synthesis and Biology of Cyclic Imine Toxins, An Emerging Class of Potent, Globally Distributed Marine Toxins.

-

Google Patents. Preparation of diazepam.

-

Sigma-Aldrich. 10 - SAFETY DATA SHEET.

-

Enamine. Cyclic 1,2-Diamine Scaffolds.

-

ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

-

MDPI. Facile and Green Synthesis of Saturated Cyclic Amines.

-

National Center for Biotechnology Information. Differential effects of the 1,4 and 1,5 benzodiazepines on performance in healthy man.

-

National Center for Biotechnology Information. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure.

-

Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.

-

National Center for Biotechnology Information. Beta-Lactam Antibiotics.

-

ResearchGate. A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery.

-

Wikipedia. Diazepam.

-

Chemistry Stack Exchange. Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone.

-

PubMed. Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship.

-

PubMed. Cyclic imines: chemistry and mechanism of action: a review.

-

Frontiers. Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam.

-

Differential effects of the 1,4 and 1,5 benzodiazepines on performance in healthy man.

-

ResearchGate. Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the...

-

Wikipedia. Formic acid.

-

PubMed Central. Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines.

Sources

- 1. enamine.net [enamine.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. leap.epa.ie [leap.epa.ie]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. N-methylpiperazine or N-Methyl Piperazine Manufacturers, with SDS [mubychem.com]

- 6. fishersci.com [fishersci.com]

- 7. americanchemistry.com [americanchemistry.com]

- 8. agscientific.com [agscientific.com]

Methodological & Application

Application Note: Regioselective Synthesis of 2-Methyl-1,4-diazepan-5-one

This is a comprehensive application note and synthesis protocol for 2-Methyl-1,4-diazepan-5-one , designed for research and development professionals.

Executive Summary & Strategic Analysis

The synthesis of 2-methyl-1,4-diazepan-5-one requires a strategic approach to regiochemistry.[1][2] The direct condensation of 1,2-diaminopropane with methyl acrylate typically yields the thermodynamic isomer, 3-methyl-1,4-diazepan-5-one , as the major product.[1][2] This occurs because the less sterically hindered primary amine (at C1 of the diamine) preferentially acts as the nucleophile in the initial Michael addition.[2]

To synthesize the 2-methyl isomer, the reaction sequence must be inverted.[1][2] The steric environment of the diamine must be manipulated to force the hindered amine (at C2) to perform the Michael addition, while the unhindered amine (at C1) eventually acts as the nucleophile for the ring-closing lactamization.[2] This protocol utilizes a Boc-protection strategy to achieve this regiocontrol, ensuring high isomeric purity suitable for pharmaceutical applications.[1][2]

Reaction Scheme & Logic Flow

The following diagram illustrates the critical pathway differences between the direct (unwanted) route and the controlled (target) route.

Figure 1: Logical flow for the regioselective synthesis of 2-methyl-1,4-diazepan-5-one. The protection step is critical to invert the natural reactivity of the diamine.[2]

Detailed Synthesis Protocol

Phase 1: Regioselective Protection

Objective: Selectively block the unhindered primary amine (C1) to force reaction at the hindered amine (C2).[2]

-

Reagents:

-

Procedure:

-

Dissolve 1,2-diaminopropane (1.0 equiv) in DCM (0.2 M concentration) and cool to 0°C.

-

Add a solution of Boc₂O (0.9 equiv) in DCM dropwise over 2 hours.[1][2] Note: Using a slight deficit of Boc₂O and slow addition favors mono-protection at the less hindered nitrogen.[2]

-

Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

-

Workup: Wash with water to remove unreacted diamine.[1][2] Extract the organic layer, dry over Na₂SO₄, and concentrate.[1][2]

-

Validation: ¹H NMR should show a major product corresponding to tert-butyl (2-aminopropyl)carbamate.[1][2]

-

Phase 2: Michael Addition

Objective: Append the acrylate tail to the hindered amine.[1][2]

-

Reagents:

-

Procedure:

-

Dissolve the mono-protected diamine (1.0 equiv) in anhydrous MeOH (0.5 M).

-

Add methyl acrylate (1.2 equiv) dropwise at RT.

-

Heat the reaction to reflux (approx. 65°C) for 16–24 hours. Note: The hindered amine is less nucleophilic, so thermal energy is required to drive the Michael addition to completion.[2]

-

Monitor by TLC or LC-MS until the starting amine is consumed.[1][2]

-

Workup: Concentrate in vacuo to remove solvent and excess acrylate.[1][2] The resulting oil (linear amino-ester) is typically used directly in the next step.[1][2]

-

Phase 3: Deprotection and Cyclization (Lactamization)

Objective: Remove the Boc group and induce ring closure.[2]

-

Reagents:

-

Procedure:

-

Deprotection: Dissolve the intermediate oil in DCM/TFA (1:1) at 0°C. Stir for 2 hours to remove the Boc group. Concentrate to dryness to yield the trifluoroacetate salt.[1][2]

-

Neutralization & Cyclization: Redissolve the salt in anhydrous MeOH.

-